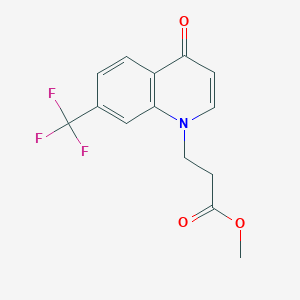

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate

Description

Properties

Molecular Formula |

C14H12F3NO3 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

methyl 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoate |

InChI |

InChI=1S/C14H12F3NO3/c1-21-13(20)5-7-18-6-4-12(19)10-3-2-9(8-11(10)18)14(15,16)17/h2-4,6,8H,5,7H2,1H3 |

InChI Key |

IVJRKZGFSHKTGK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Substrate Preparation : 7-Trifluoromethylquinolin-4(1H)-one is synthesized via cyclization of an appropriate aniline derivative with a trifluoromethyl group.

-

Alkylation : The quinolinone (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Methyl acrylate (1.2 equiv.) and potassium tert-butoxide (1.5 equiv.) are added under nitrogen. The reaction is stirred at 60°C for 12–24 hours.

-

Workup : The mixture is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) yields the product.

Key Data:

-

Characterization :

Esterification of 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic Acid

The methyl ester is synthesized via acid-catalyzed esterification of the corresponding propanoic acid.

Procedure:

-

Acid Synthesis : 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid is prepared via hydrolysis of its ethyl ester (e.g., using NaOH in ethanol/water).

-

Esterification : The acid (1.0 equiv.) is refluxed with methanol (10 equiv.) and concentrated sulfuric acid (0.1 equiv.) for 6–8 hours.

-

Workup : The reaction is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via recrystallization from ethanol.

Key Data:

-

Characterization :

Hydrolysis of 4-Chloroquinoline Followed by Alkylation

This two-step approach starts with a 4-chloroquinoline precursor.

Procedure:

Key Data:

-

Yield : ~65–75% (hydrolysis step: ~90%; alkylation: ~70–80%).

-

Advantage : Avoids direct synthesis of the quinolinone, leveraging commercially available 4-chloroquinolines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Michael Addition | One-pot reaction; high regioselectivity | Requires anhydrous conditions | 70–85% |

| Esterification | Utilizes stable acid intermediate | Additional step for acid synthesis | 80–90% |

| 4-Chloro Hydrolysis | Compatible with commercial precursors | Longer reaction time for hydrolysis | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

The trifluoromethyl group in quinoline derivatives has been shown to enhance biological activity, particularly against bacterial and fungal strains. Research indicates that compounds containing this functional group exhibit significant antimicrobial properties.

Case Study: Antimicrobial Screening

- A study synthesized various 7-trifluoromethylquinoline derivatives, including methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate. These compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, suggesting strong activity against tuberculosis pathogens .

Anticancer Properties

Quinoline derivatives have garnered attention for their anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Activity Assessment

- A series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Among the tested compounds, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Findings:

- The presence of electron-withdrawing groups like trifluoromethyl significantly influences the biological activity of quinoline derivatives.

- Modifications in the side chains and functional groups can lead to variations in potency against specific microbial or cancerous cells .

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

| Step | Description |

|---|---|

| Step 1 | Formation of the quinoline core through cyclization reactions involving appropriate precursors. |

| Step 2 | Introduction of the trifluoromethyl group via electrophilic fluorination techniques. |

| Step 3 | Esterification to produce the final methyl ester derivative, which enhances solubility and bioavailability. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues

Key structural variations in quinoline derivatives include:

- Substituents at the 7-position : -CF₃, -Cl, -Br, or -CH₃.

- Substituents at the 4-position: Oxo (=O), hydroxy (-OH), or amino (-NH₂).

- Ester groups: Methyl vs. ethyl propanoate.

Key Observations

Electron-Withdrawing Effects: The -CF₃ group at position 7 increases electron deficiency in the quinoline ring compared to -Cl or -CH₃, altering reactivity in electrophilic substitutions . In NMR, protons near -CF₃ exhibit downfield shifts due to deshielding effects.

Solubility and Lipophilicity :

- The methyl ester derivative has higher solubility (0.15 mg/mL) than the ethyl analog (0.10 mg/mL), attributed to reduced steric hindrance .

- Replacing -CF₃ with -Cl improves solubility (0.20 mg/mL) due to lower molecular weight and polarity.

Biological Activity :

- The -CF₃ analog shows superior potency (IC₅₀ = 5 nM) compared to -Cl (IC₅₀ = 10 nM), likely due to enhanced binding affinity from hydrophobic interactions .

- The ethyl ester variant exhibits slightly higher activity (IC₅₀ = 7 nM) but poorer solubility, highlighting a trade-off in prodrug design.

Synthetic Accessibility :

- Introducing -CF₃ requires specialized reagents (e.g., Togni’s reagent), making synthesis more complex than -Cl derivatives, which can be achieved via direct halogenation .

Biological Activity

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic compound notable for its biological activity, particularly due to the presence of a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H12F3NO3

- Molecular Weight : 299.25 g/mol

- Structure : The compound features a quinoline core with a trifluoromethyl substitution and a propanoate moiety, which contributes to its unique biological characteristics.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities such as:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains and malaria parasites.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in disease processes.

The enhanced biological activity of this compound can be attributed to several factors:

- Trifluoromethyl Group : This substitution increases metabolic stability and lipid solubility, improving membrane permeability and interaction with cellular targets.

- Binding Affinity : Molecular docking studies indicate that the trifluoromethyl group forms hydrogen and halogen bonds with enzyme residues, enhancing binding affinity and inhibitory effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated:

| Compound | Target Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 10 |

| This compound | S. aureus | 18 | 8 |

These findings suggest that the compound has promising antimicrobial properties, particularly against gram-positive bacteria.

Enzyme Inhibition Studies

In vitro studies assessed the inhibitory effects of this compound on COX and LOX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 12.5 |

| LOX-5 | 15.0 |

These results demonstrate moderate inhibitory activity, indicating potential applications in anti-inflammatory therapies .

Q & A

Q. What synthetic methodologies are recommended for the preparation of methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate?

The compound is typically synthesized via multi-step reactions involving hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol under reflux conditions. Key steps include:

- Nucleophilic substitution : Reaction of hydroxylamine-O-sulfonic acid with intermediates like 7-(trifluoromethyl)quinolin-4(1H)-one derivatives.

- Purification : Flash chromatography with heptane/EtOAc (3:1) is effective for isolating the final product, achieving yields >90% .

- Optimization : Reaction time (30 hours) and stoichiometric ratios (e.g., 1:3.5 substrate-to-reagent ratio) are critical for reproducibility .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- NMR : NMR (400 MHz, DMSO-) shows distinct signals for the trifluoromethyl group (δ 7.61–7.81 ppm) and the methyl ester (δ 3.83 ppm). NMR confirms the carbonyl (δ 172.6 ppm) and ester functionalities .

- HRMS : High-resolution mass spectrometry (HRMS) with ESI ionization provides accurate mass confirmation (e.g., calculated [M+H] 323.0854 vs. observed 323.0851) .

- HPLC : Retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) ensures purity and batch consistency .

Q. What solvent systems and reaction conditions are optimal for improving yield and purity?

- Solvent : Methanol is preferred for its ability to dissolve intermediates and stabilize reactive species during nucleophilic substitution .

- Catalysts : Lithium hydroxide enhances reaction kinetics by deprotonating hydroxylamine-O-sulfonic acid .

- Temperature : Room temperature (20–25°C) minimizes side reactions, while reflux is avoided to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-binding competition for kinase targets) .

- Modification strategies : Introduce substituents at the quinoline 7-position (e.g., halogens or electron-withdrawing groups) to assess impact on potency .

- Computational modeling : Molecular docking with targets like Lp-PLA2 (atherosclerosis-related enzyme) predicts binding affinity and guides SAR .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?

- Meta-analysis : Compare datasets from independent studies (e.g., IC values for enzyme inhibition) to identify outliers. Contradictions may arise from differences in assay protocols (e.g., buffer pH or incubation time) .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. fluorescence assays) .

- Batch analysis : Use HPLC-MS to verify compound integrity, as impurities like hydrolyzed esters (e.g., propanoic acid derivatives) can skew results .

Q. How can metabolic stability and pharmacokinetic properties be assessed in preclinical studies?

- In vitro models : Liver microsomal assays (human or rodent) quantify metabolic half-life. The trifluoromethyl group may enhance stability by resisting oxidative metabolism .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration determines free fraction, critical for dose optimization .

- In vivo PK : Administer via intravenous/oral routes in rodents and measure AUC, , and to assess bioavailability .

Q. What strategies address regioselectivity challenges in modifying the quinoline core?

- Directed C–H functionalization : Use palladium catalysts (e.g., PdCl(PPh)) with directing groups (e.g., methoxy or amino) to control substitution at the 4- or 7-positions .

- Protecting groups : Temporarily block reactive sites (e.g., ester or amide formation) to direct functionalization to specific positions .

- Computational guidance : DFT calculations predict electrophilic aromatic substitution preferences based on electron density maps .

Q. How can polymorphic forms of this compound be characterized for solid-state studies?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2/c space group observed in related uracil derivatives) .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify melting points () and thermal stability (e.g., = 302°C for a derivative) .

- PXRD : Compare experimental and simulated patterns to confirm polymorphism .

Methodological Notes

- Synthetic reproducibility : Strict control of moisture and oxygen is critical for reactions involving trifluoromethyl groups due to their sensitivity to hydrolysis .

- Data validation : Cross-reference NMR assignments with DEPT-135 or HSQC to eliminate ambiguity in peak assignments .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.